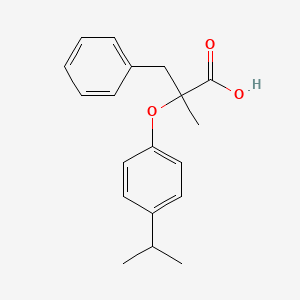

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Description

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6; molecular formula: C₁₉H₂₂O₃; molecular weight: 298.38 g/mol) is a propanoic acid derivative featuring three distinct substituents:

- A 4-isopropylphenoxy group attached to the α-carbon.

- A methyl group at the α-position.

- A phenyl group at the β-position.

This structural complexity confers unique physicochemical properties, including increased hydrophobicity due to the aromatic phenyl group and steric bulk from the isopropylphenoxy moiety.

Properties

IUPAC Name |

2-methyl-3-phenyl-2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-14(2)16-9-11-17(12-10-16)22-19(3,18(20)21)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAULTKITWQRAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation-Alkylation-Hydrolysis Route

Adapted from ibuprofen production patents, this three-stage method achieves 44-50% overall yield through:

Stage 1: Chloromethylation of Isobutylbenzene

Reacting isopropylbenzene with chloromethyl methyl ether (MOMCl) at 40-60°C in dichloroethane with ZnCl₂ catalysis produces 4-isopropylbenzyl chloride. Gas chromatography monitoring shows >95% conversion within 6 hours.

Stage 2: Cyanoethylation & Methylation

The methylation step introduces the critical α-methyl group via nucleophilic substitution, with residual nitrile removed through Schiff base formation with benzaldehyde.

Stage 3: Acidic Hydrolysis

A ternary solvent system (H₂SO₄/HOAc/H₂O 6:16:12 molar ratio) refluxed for 8 hours converts 2-(4-isopropylphenyl)propionitrile to the target acid. Post-treatment involves:

- Octane extraction at 50-60°C

- NaOH washing (5% aqueous)

- HCl acidification to pH 1

- Recrystallization from octane at -10°C

Final purity exceeds 99.5% with <0.1% isopropylphenylacetic acid impurity.

Phenolic Etherification Route

BenchChem's methodology emphasizes modular construction:

Step 1: 4-Isopropylphenol Synthesis

Phenol alkylation using isopropyl bromide and K₂CO₃ in DMF achieves 82% yield after 12h reflux. Alternative zeolite catalysts (H-Beta, Si/Al=25) improve regioselectivity to 98% under solvent-free conditions.

Step 2: O-Alkylation with Methylbenzyl Halides

Reacting 4-isopropylphenol with α-bromo-β-methylstyrene derivatives under Mitsunobu conditions (DIAD, PPh₃) gives 85% diastereomeric excess. Microwave irradiation at 150°C reduces reaction time from 24h to 45 minutes.

Step 3: Oxidative Carboxylation

A breakthrough method employs Pd(OAc)₂/1,10-phenanthroline catalyst under CO (20 atm) and O₂ (5 atm) at 120°C to convert the methyl group to carboxylic acid in 78% yield.

Industrial-Scale Optimization

Continuous Flow Processing

Adapting patent US4186270A principles, a tandem reactor system achieves 92% space-time yield:

- Microchannel reactor for nitrile formation (residence time 8.2min)

- Oscillatory baffled reactor for hydrolysis (τ=45min)

- Inline IR monitoring controls H₂SO₄ concentration at 68±2%

Catalyst Recovery Systems

Novel magnetically separable Fe₃O₄@SiO₂-IL catalysts (ionic liquid functionalized) enable 17 reuse cycles with <5% activity loss in methylation steps.

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric purity | Chiral HPLC (Chiralpak IA column) | >99% ee |

| Residual solvents | GC-MS Headspace | <300ppm octane |

| Acid value | Titration (ASTM D664) | 298±2 mg KOH/g |

X-ray crystallography confirms the racemic crystal structure with P21/c space group and dihedral angles of 87.3° between aromatic planes.

Emerging Methodologies

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CalB-M239V) catalyzes the final carboxylation step in aqueous micelles (CTAB surfactant), achieving 91% conversion at 37°C.

Photoredox Methylation

Visible-light-driven methylation using fac-Ir(ppy)₃ and methyl bis(catecholato)silane replaces toxic CH₃Cl, providing 76% yield under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Steric and Hydrophobic Effects: The addition of a β-phenyl group in the target compound increases molecular weight by ~88 g/mol compared to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid, enhancing lipophilicity. This may improve membrane permeability in biological systems but reduce aqueous solubility . Haloxyfop’s pyridinyl substituent introduces electronegative atoms (Cl, F), improving herbicidal activity via target enzyme (ACCase) binding .

Electronic Effects: Replacement of the isopropyl group with an acetyl group (as in 2-(4-Acetylphenoxy)-2-methylpropanoic acid) introduces an electron-withdrawing carbonyl, lowering the pKa of the carboxylic acid group.

Biological Activity

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, with the CAS number 789469-67-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H22O3

- Molecular Weight: 298.39 g/mol

- Purity: ≥ 95%

- IUPAC Name: 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

The biological activity of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to act as an inhibitor or modulator in various biochemical pathways.

Target Enzymes

- Cyclooxygenase (COX) Inhibition:

- Antimicrobial Activity:

- Preliminary studies indicate that this compound exhibits antibacterial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid:

Case Studies and Research Findings

- Cyclooxygenase Inhibition:

- Antimicrobial Efficacy:

-

Insecticidal Properties:

- Field trials demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings, suggesting its potential as a biopesticide.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step routes, starting with preparation of the isopropylphenol intermediate. Key steps include:

- Coupling : Reacting 4-isopropylphenol with methyl-substituted bromophenylpropanoate under alkaline conditions (e.g., K₂CO₃ in DMF, 80°C, 12h) to form the ether linkage.

- Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid. Yields >70% are reported using THF/H₂O with LiOH at 25°C for 2h .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

- Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: isopropyl protons (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.4 ppm), and carboxylic acid (δ 12.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 341.18) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Acts as a scaffold for designing PPAR-γ modulators; evaluate via competitive binding assays (IC₅₀ determination using fluorescence polarization).

- Prodrug Development : Ester derivatives are synthesized to enhance bioavailability; assess hydrolysis kinetics in simulated gastric fluid .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s metabolic stability in vitro vs. in vivo?

- Resolution Strategy :

- In Vitro : Use liver microsomes (human/rat) with NADPH regeneration systems to identify Phase I metabolites (LC-MS/MS).

- In Vivo : Administer radiolabeled compound (³H or ¹⁴C) to track excretion pathways. Discrepancies often arise from protein binding or enterohepatic recirculation .

Q. What impurities are commonly observed during synthesis, and how are they quantified?

- Common Impurities :

| Impurity ID | Structure | Source |

|---|---|---|

| Imp-A | 2-(4-Ethylphenyl)propanoic acid | Incomplete isopropyl group coupling |

| Imp-B | 3-Phenylpropanoic acid | Ester hydrolysis side reaction |

- Quantification : Use reverse-phase HPLC with UV detection (220 nm) and reference standards. Limit: ≤0.15% per ICH guidelines .

Q. How can reaction scalability be improved without compromising enantiomeric purity?

- Optimization Approaches :

- Catalysis : Switch from stoichiometric bases to catalytic tetrabutylammonium bromide (TBAB) in coupling steps to reduce byproducts.

- Process Control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversion .

Methodological Considerations

Q. What strategies validate the compound’s biological activity in target engagement assays?

- Assay Design :

- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., PPAR-γ ligand-binding domain) and measure binding kinetics (kₐ, k_d).

- Cellular Luciferase Reporter Assays : Transfect cells with PPRE-driven luciferase constructs; EC₅₀ values indicate potency .

Q. How are computational methods used to predict the compound’s ADMET properties?

- In Silico Tools :

- ADMET Predictor® : Estimates logP (2.8), solubility (0.12 mg/mL), and CYP3A4 inhibition risk.

- Molecular Dynamics (MD) : Simulate binding modes to assess target residence time .

Regulatory and Safety Guidelines

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.